molecular formula C13H18BrNO2 B1463557 4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol CAS No. 415922-46-2

4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol

Cat. No.: B1463557
CAS No.: 415922-46-2
M. Wt: 300.19 g/mol
InChI Key: KAEPIAULGMMCTL-UHFFFAOYSA-N
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Description

4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol is a complex organic compound that features a bromine atom, a hydroxymethyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylphenol to introduce the bromine atom. This is followed by the formation of the piperidine ring through a series of nucleophilic substitution reactions. The hydroxymethyl group is then introduced via a hydroxymethylation reaction under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step in the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity. The hydroxymethyl group may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}aniline: Similar structure but with an aniline group instead of a phenol group.

    4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}benzene: Lacks the hydroxyl group on the phenol ring.

    4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}pyridine: Contains a pyridine ring instead of a phenol ring.

Uniqueness

4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the phenol ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the piperidine ring makes it a versatile compound for various applications .

Properties

IUPAC Name

4-bromo-2-[[3-(hydroxymethyl)piperidin-1-yl]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c14-12-3-4-13(17)11(6-12)8-15-5-1-2-10(7-15)9-16/h3-4,6,10,16-17H,1-2,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEPIAULGMMCTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC(=C2)Br)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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